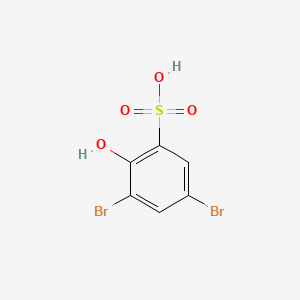
3,5-Dibromo-2-hydroxybenzenesulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H3Br2O4S. It is characterized by the presence of two bromine atoms and a hydroxyl group attached to a benzene ring, which is also sulfonated. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2-hydroxybenzenesulfonic acid typically involves the bromination of 2-hydroxybenzenesulfonic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the continuous addition of bromine to a reaction mixture containing 2-hydroxybenzenesulfonic acid, with careful monitoring of reaction parameters to achieve high yield and purity.
化学反応の分析
Types of Reactions: 3,5-Dibromo-2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of 3,5-dibromo-2-hydroxybenzenesulfonic acid can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce corresponding bromoalcohols or other reduced forms.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
3,5-Dibromo-2-hydroxybenzenesulfonic acid finds applications in several scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
3,5-Dibromo-2-hydroxybenzenesulfonic acid is similar to other halogenated benzenesulfonic acids, such as 3,5-dichloro-2-hydroxybenzenesulfonic acid and 3,5-dibromo-4-hydroxybenzenesulfonic acid. These compounds share structural similarities but differ in their halogenation patterns and positions, leading to variations in their chemical properties and reactivity.
類似化合物との比較
3,5-Dichloro-2-hydroxybenzenulfonic acid
3,5-Dibromo-4-hydroxybenzenesulfonic acid
3,5-Dichloro-4-hydroxybenzenesulfonic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
94159-37-2 |
|---|---|
分子式 |
C6H4Br2O4S |
分子量 |
331.97 g/mol |
IUPAC名 |
3,5-dibromo-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H4Br2O4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,(H,10,11,12) |
InChIキー |
FFWRVGFHKDCZQI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


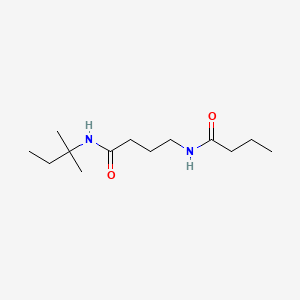
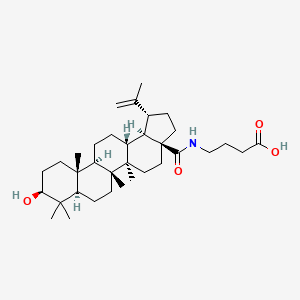

![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
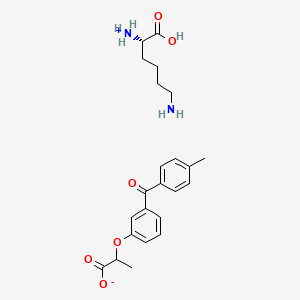
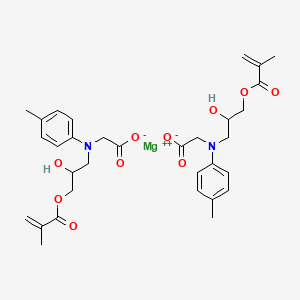
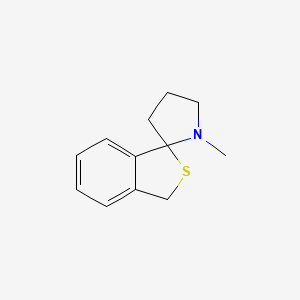
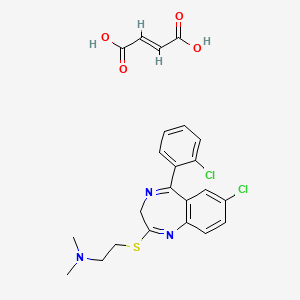
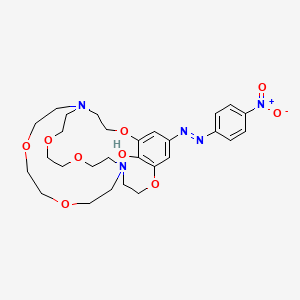

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
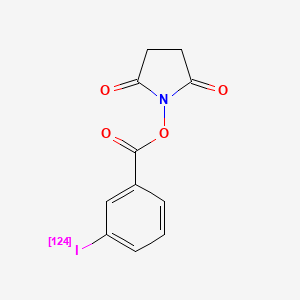
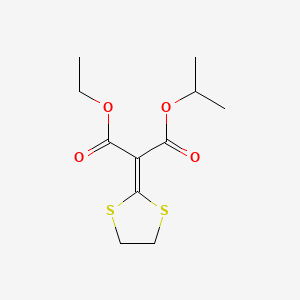
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
